

Experimental Design for N-acetyl lysyltyrosylcysteine amide (KYC) Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-acetyl lysyltyrosylcysteine amide*

Cat. No.: *B11933335*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl lysyltyrosylcysteine amide, also known as KYC, is a potent and specific tripeptide inhibitor of myeloperoxidase (MPO).[1][2][3][4] MPO is an enzyme released by neutrophils and other immune cells that plays a critical role in oxidative stress and inflammation-mediated tissue damage.[1][3] KYC has demonstrated significant therapeutic potential in preclinical models of various diseases, including stroke, bronchopulmonary dysplasia, and sickle cell disease, primarily by mitigating the detrimental effects of MPO-derived oxidants.[1][2][5] This document provides detailed application notes and experimental protocols for researchers investigating the biological activities of KYC.

Chemical and Physical Properties

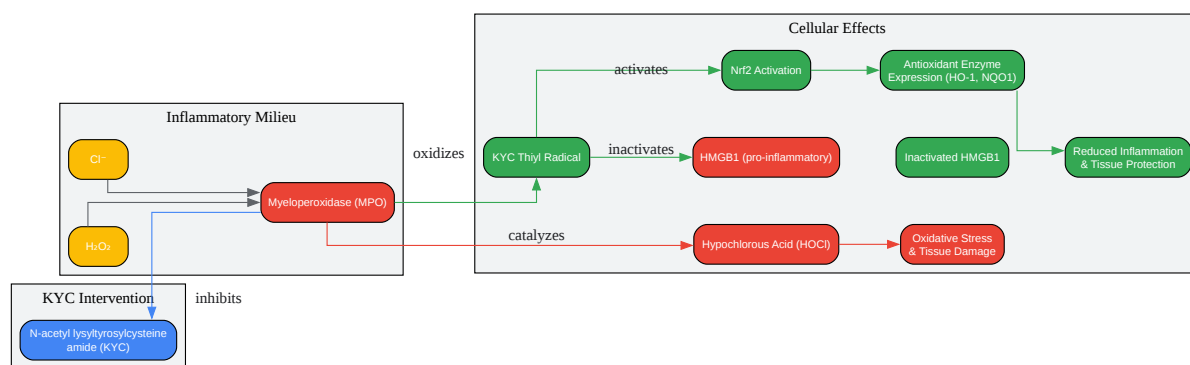
Property	Value	Reference
Molecular Formula	C20H31N5O5S	[6]
Molecular Weight	453.56 g/mol	[6]
CAS Number	1287585-40-3	[2][6]
Appearance	Solid	[1]
Purity	>98% (HPLC)	[1]
Solubility	Soluble in DMSO and water	[3]
Storage	Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months.	[1]

Biological Activity and Quantitative Data

N-acetyl lysyltyrosylcysteine amide is a reversible and non-toxic inhibitor of MPO.[2][3] Its primary mechanism of action is the inhibition of MPO-mediated hypochlorous acid (HOCl) formation.[1][7] Beyond direct MPO inhibition, KYC acts as a systems pharmacology agent. MPO can oxidize KYC to a thiyl radical, which in turn can inactivate the pro-inflammatory molecule HMGB1 and activate the Nrf2 antioxidant response pathway.[5][8]

Parameter	Value	Condition/Model	Reference
IC50 for MPO-mediated HOCl formation	7 µM	Cell-free assay	[1]
Complete HOCl production inhibition	25 µM	Cell-free assay	[1]
Effective in vivo dosage (stroke model)	10 mg/kg (i.p. daily)	Murine model of middle cerebral artery occlusion (MCAO)	[2][6]
Effective in vivo dosage (BPD model)	10 mg/kg (i.p. daily)	Hyperoxic neonatal rat pups	[3]

Signaling Pathway of N-acetyl lysyltyrosylcysteine amide (KYC)

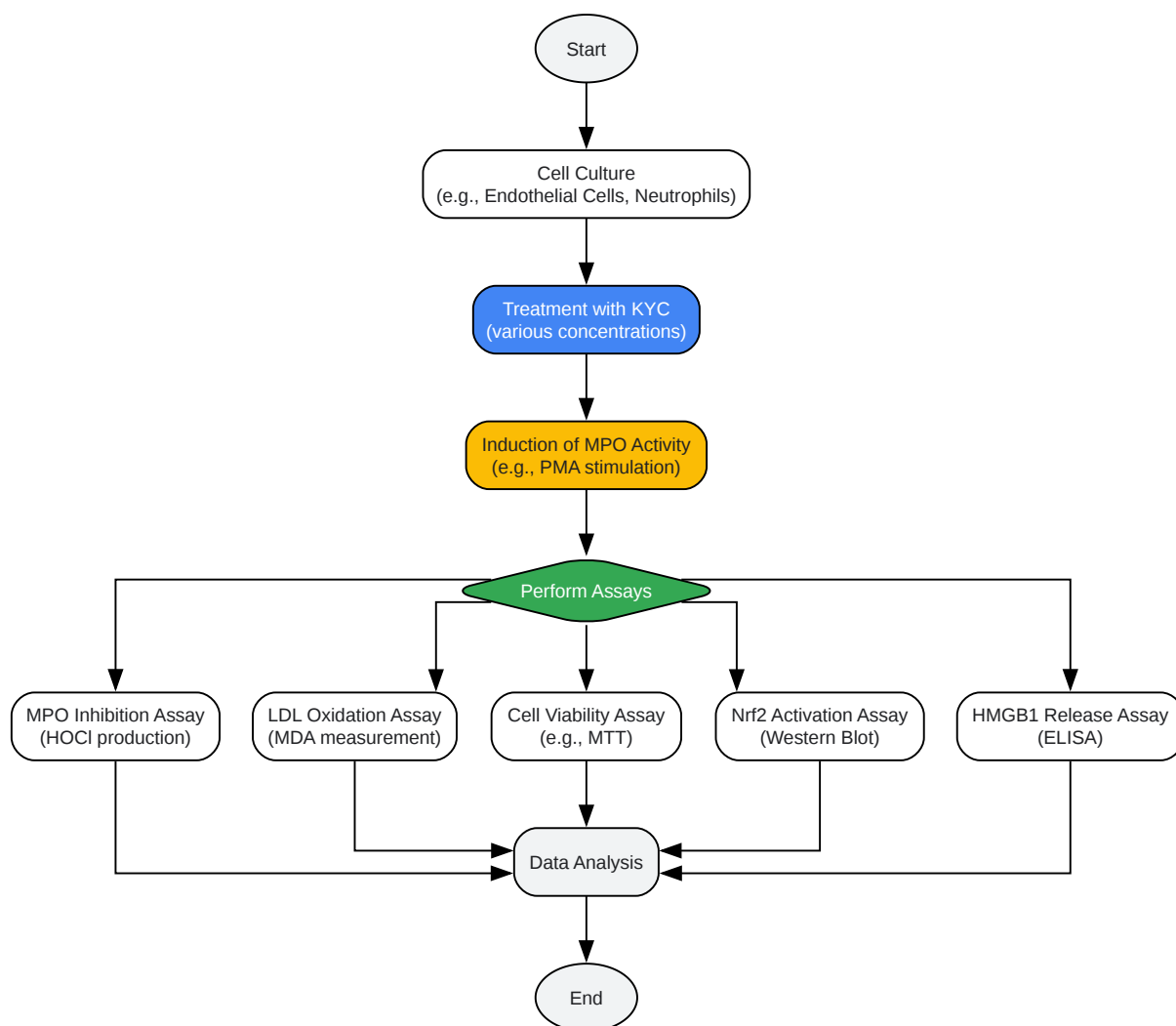


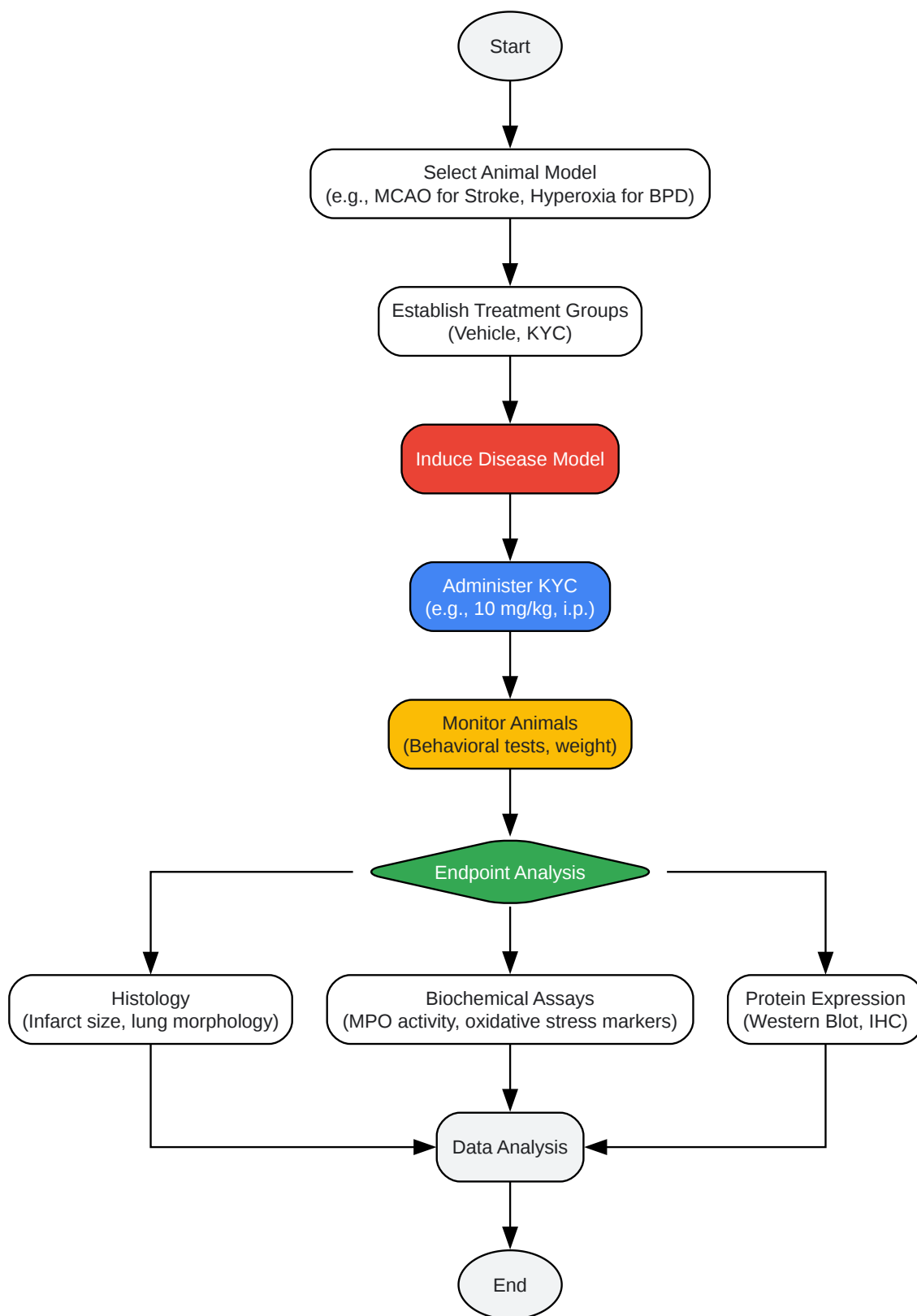
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Caption: Proposed signaling pathway of **N-acetyl lysyltyrosylcysteine amide (KYC)**.

Experimental Protocols

General Experimental Workflow for In Vitro Assays





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- To cite this document: BenchChem. [Experimental Design for N-acetyl lysyltyrosylcysteine amide (KYC) Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933335#experimental-design-for-n-acetyl-lysyltyrosylcysteine-amide-studies]

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